N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]ethanamine;hydrochloride
Overview
Description
N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]ethanamine;hydrochloride is an organic compound that belongs to the class of substituted benzylamines. This compound is characterized by the presence of bromine, ethoxy, and propoxy groups attached to a benzyl ring, along with an ethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]ethanamine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 3-ethoxy-4-propoxybenzaldehyde, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the benzene ring.
Reductive Amination: The brominated intermediate is then subjected to reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride to form the desired benzylamine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the benzene ring.
Condensation Reactions: The ethanamine moiety can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce corresponding benzoic acids or aldehydes.
Scientific Research Applications
N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]ethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-5-ethoxy-4-hydroxybenzyl)ethanamine hydrochloride
- N-(3-bromo-5-methoxy-4-propoxybenzyl)ethanamine hydrochloride
- N-(3-bromo-5-ethoxy-4-propoxybenzyl)methanamine hydrochloride
Uniqueness
N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]ethanamine;hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3-bromo-5-ethoxy-4-propoxyphenyl)methyl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2.ClH/c1-4-7-18-14-12(15)8-11(10-16-5-2)9-13(14)17-6-3;/h8-9,16H,4-7,10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCDOPBVJNAPBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)CNCC)OCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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